3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is a complex organic compound classified as a pyrimidine derivative. Pyrimidine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The compound is characterized by the presence of a pyrrolidine ring, which is linked to a chlorinated pyrimidine and a dichlorophenyl group, suggesting potential applications in pharmaceuticals and agrochemicals.
The synthesis of 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide typically involves several steps:
The synthesis may utilize techniques such as microwave-assisted synthesis to enhance efficiency and reduce reaction times. Reaction conditions often include specific temperatures and the use of solvents like dichloromethane or ethanol, ensuring that the desired product is obtained effectively.
The molecular formula of 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is . The structure features:
The compound has a molecular weight of approximately 346.66 g/mol, with a unique InChI identifier: InChI=1S/C15H13Cl3N4O2/c16-9-6-19-14(20-7-9)24-11-3-4-22(8-11)15(23)21-10-1-2-12(17)13(18)5-10/h1-2,5-7,11H,3-4,8H2,(H,21,23)
.
This compound can undergo various chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
While specific physical properties such as density and melting point are often not disclosed in available literature, the compound's stability under various conditions can be inferred based on its structure.
The chemical properties include:
Further characterization through spectroscopic methods (e.g., NMR, IR) would provide additional insights into its physical and chemical behavior.
3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide has several scientific applications:
This compound exemplifies the importance of pyrimidine derivatives in drug discovery and materials science, highlighting ongoing research efforts aimed at uncovering new applications and therapeutic potentials.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8